molecular formula C10H15O3PS B14143557 Ethyl methyl [(phenylsulfanyl)methyl]phosphonate CAS No. 89218-19-9

Ethyl methyl [(phenylsulfanyl)methyl]phosphonate

Cat. No.: B14143557
CAS No.: 89218-19-9
M. Wt: 246.27 g/mol
InChI Key: SUWZUHSMIPGUJO-UHFFFAOYSA-N
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Description

Ethyl methyl [(phenylsulfanyl)methyl]phosphonate is an organophosphorus compound with the molecular formula C10H15O3PS This compound is characterized by the presence of a phosphonate group, which is bonded to an ethyl, methyl, and phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl methyl [(phenylsulfanyl)methyl]phosphonate can be achieved through several methods. One common approach involves the reaction of phenylsulfanylmethylphosphonic dichloride with ethyl alcohol and methyl alcohol under controlled conditions. The reaction typically requires a catalyst such as a palladium complex and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl methyl [(phenylsulfanyl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted phosphonates .

Scientific Research Applications

Ethyl methyl [(phenylsulfanyl)methyl]phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl methyl [(phenylsulfanyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [(phenylsulfanyl)methyl]phosphonate
  • Dimethyl [(phenylsulfanyl)methyl]phosphonate
  • Ethyl phenylphosphonate

Uniqueness

Ethyl methyl [(phenylsulfanyl)methyl]phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the phenylsulfanyl moiety, allows for a diverse range of chemical transformations and interactions with biological targets .

Properties

CAS No.

89218-19-9

Molecular Formula

C10H15O3PS

Molecular Weight

246.27 g/mol

IUPAC Name

[ethoxy(methoxy)phosphoryl]methylsulfanylbenzene

InChI

InChI=1S/C10H15O3PS/c1-3-13-14(11,12-2)9-15-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3

InChI Key

SUWZUHSMIPGUJO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CSC1=CC=CC=C1)OC

Origin of Product

United States

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